Oxazolidinone Activity Against Gram-Positive Bacteria
Oxazolidinone derivatives synthesized with a homomorpholine C-ring (replacing the morpholine ring of linezolid) displayed minimum inhibitory concentrations (MICs) in the range of 1–4 μg/mL against tested Gram-positive bacterial strains [1]. This activity level demonstrates that the seven-membered homomorpholine ring maintains potent antibacterial efficacy comparable to the clinical benchmark linezolid (morpholine-containing oxazolidinone) while providing a structurally distinct scaffold for SAR exploration [1].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 1–4 μg/mL (selected homomorpholine oxazolidinone analog) |
| Comparator Or Baseline | Linezolid (morpholine C-ring oxazolidinone); typical MIC range: 0.5–4 μg/mL against susceptible Gram-positive strains |
| Quantified Difference | Overlapping MIC ranges; homomorpholine analog retains potent activity |
| Conditions | In vitro antibacterial susceptibility testing against Gram-positive strains (staphylococci, streptococci, enterococci) |
Why This Matters
Demonstrates that the homomorpholine scaffold is a viable replacement for morpholine in oxazolidinone antibiotics, enabling access to a distinct chemical space without sacrificing antibacterial potency.
- [1] Kim, J.-Y.; Boyer, F. E.; Choy, A. L.; Huband, M. D.; Pagano, P. J.; Prasad, J. V. N. V. Synthesis and structure-activity studies of novel homomorpholine oxazolidinone antibacterial agents. Bioorg. Med. Chem. Lett. 2009, 19 (2), 550-553. View Source
